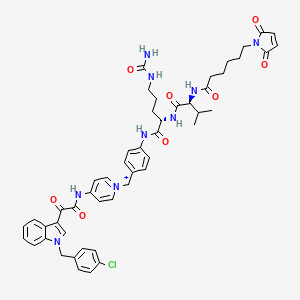
MC-Val-Cit-PAB-indibulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of the linker: The MC-Val-Cit-PAB linker is activated to form a reactive intermediate.
Conjugation with indibulin: The activated linker is then reacted with indibulin under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and indibulin: Large quantities of the linker and indibulin are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the presence of specific reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .
Scientific Research Applications
MC-Val-Cit-PAB-indibulin has a wide range of scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Employed in research on cell division and microtubule dynamics due to its tubulin assembly inhibition properties.
Medicine: Investigated for its potential in cancer therapy as part of ADCs.
Industry: Utilized in the development of targeted drug delivery systems
Mechanism of Action
MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Uniqueness
MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .
Properties
Molecular Formula |
C50H55ClN9O8+ |
|---|---|
Molecular Weight |
945.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |
InChI Key |
QLPCKALAMKCOEG-FQDNZFBXSA-O |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


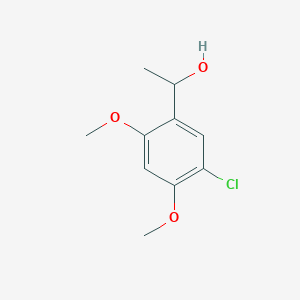


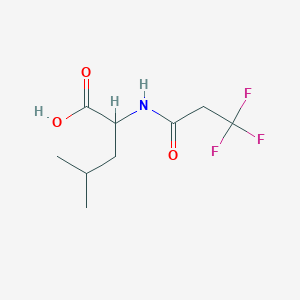
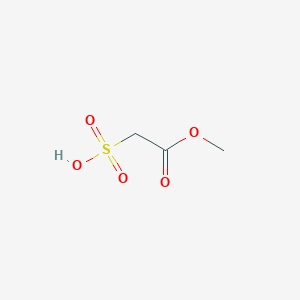
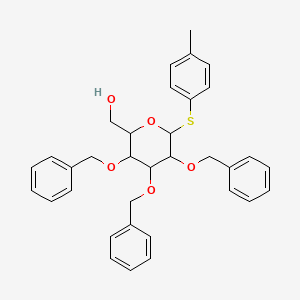
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
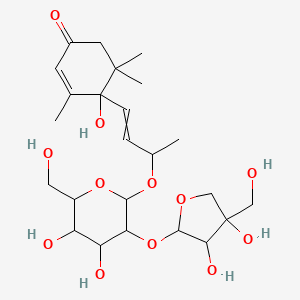
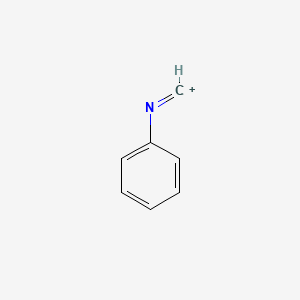
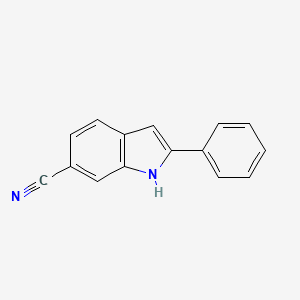


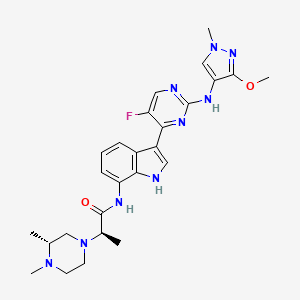
![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
